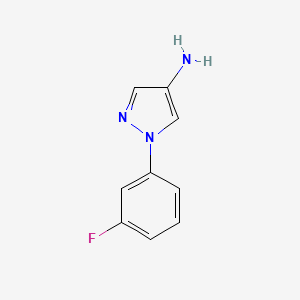
1-(3-fluorophenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring at the 3-position adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with hydrazine hydrate and an appropriate diketone under reflux conditions. The reaction typically proceeds in ethanol or another suitable solvent, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antihypertensive effects by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
1-(3-Fluorophenyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
1-(3-Fluorophenyl)-1H-pyrazol-4-carboxamide: Similar structure but with a carboxamide group instead of an amine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-3-9(4-7)13-6-8(11)5-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNDNQLAMSCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2356675.png)
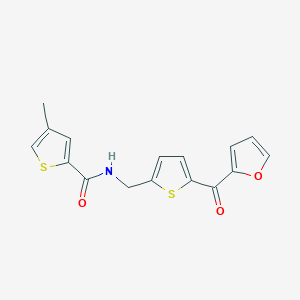
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
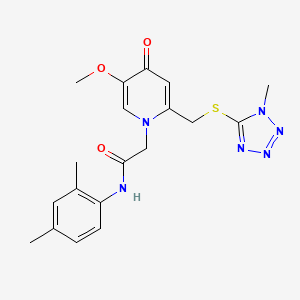
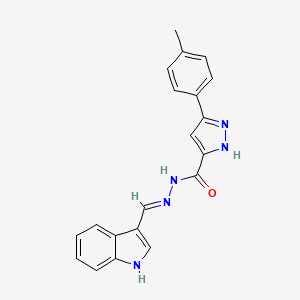
![Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)
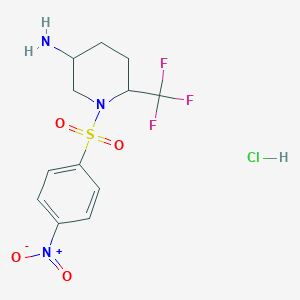
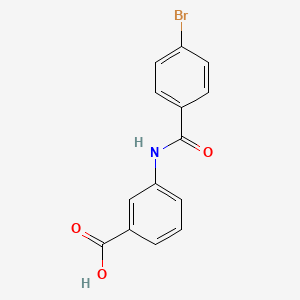
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
